Eltrombopag

Catalog No.
S548076
CAS No.
496775-61-2
M.F
C25H22N4O4
M. Wt
442.48
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eltrombopag

CAS Number

496775-61-2

Product Name

Eltrombopag

IUPAC Name

3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid

Molecular Formula

C25H22N4O4

Molecular Weight

442.48

InChI

InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33)

SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C

Synonyms

3'-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid

Eltrombopag in Scientific Research: Mechanisms of Action

  • Thrombopoietin (TPO) Receptor Agonist: Eltrombopag acts as a thrombopoietin (TPO) receptor agonist. TPO is a protein that binds to receptors on megakaryocytes, which are the bone marrow cells that produce platelets. By mimicking TPO, eltrombopag stimulates the growth and maturation of megakaryocytes, ultimately leading to increased platelet production [Source: National Institutes of Health (.gov) on Eltrombopag ].

Eltrombopag in Scientific Research: Potential Applications

Beyond its approved use, eltrombopag is being investigated for its potential to treat other conditions with low platelet counts. Here are some ongoing areas of research:

  • Aplastic Anemia: Aplastic anemia is a rare bone marrow disorder that reduces the production of all blood cells, including platelets. Studies are underway to determine if eltrombopag can increase platelet counts in people with aplastic anemia [Source: National Library of Medicine (.gov) on Eltrombopag for Aplastic Anemia ].
  • Immune Thrombocytopenia (ITP) in Children: Eltrombopag has shown promise in treating chronic ITP in children, which is an autoimmune disease that destroys platelets. Research is ongoing to determine its long-term safety and efficacy in this population [Source: American Society of Hematology on Eltrombopag for ITP in Children ].

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

5.4

Appearance

Orange to Red Solid

Melting Point

236-238°C

Associated Chemicals

Eltrombopag olamine; 496775-62-3

Wikipedia

Eltrombopag

FDA Medication Guides

Promacta
Eltrombopag Olamine
TABLET;ORAL
NOVARTIS
02/03/2021

Drug Warnings

/BOXED WARNING/ WARNING: RISK FOR HEPATIC DECOMPENSATION IN PATIENTS WITH CHRONIC HEPATITIS C. In patients with chronic hepatitis C, Promacta in combination with interferon and ribavirin may increase the risk of hepatic decompensation.
In patients with chronic hepatitis C, Promacta in combination with interferon and ribavirin may increase the risk of hepatic decompensation. In two controlled clinical trials in patients with chronic hepatitis C and thrombocytopenia, ascites and encephalopathy occurred more frequently on the arm receiving treatment with Promacta plus antivirals (7%) than the placebo plus antivirals arm (4%). Patients with low albumin levels (less than 3.5 g/dL) or Model for End-Stage Liver Disease (MELD) score greater than or equal to 10 at baseline had a greater risk for hepatic decompensation on the arm receiving treatment with Promacta plus antivirals. Discontinue Promacta if antiviral therapy is discontinued.
Retreatment with eltrombopag after discontinuance for hepatotoxicity is not recommended. However, the manufacturer suggests that retreatment may be considered if the anticipated clinical benefit of eltrombopag outweighs the potential risk of hepatotoxicity. If treatment is reinitiated, the manufacturer recommends that serum ALT, AST, and bilirubin concentrations be evaluated weekly during the dosage adjustment phase. If abnormal liver function tests persist, worsen, or recur, eltrombopag should be permanently discontinued.
Eltrombopag may cause hepatic and biliary impairment. Grade 2 (or less) abnormalities in serum ALT, AST, and bilirubin concentrations have been reported in 10% of patients receiving the drug. Grade 4 (National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) toxicity scale) elevations in serum liver enzymes, as well as worsening of underlying cardiopulmonary disease and subsequent death, were reported in one patient receiving eltrombopag. Liver function tests (e.g., serum ALT, AST, and bilirubin concentrations) should be evaluated prior to starting therapy and monitored every 2 weeks during the initial dosage adjustment phase, then monthly thereafter once a stable dosage has been achieved. If serum bilirubin concentration is elevated, a fractionated measurement must be obtained. If liver function tests are abnormal, the tests should be repeated again within 3-5 days; if the abnormalities persist, liver function tests should be monitored on a weekly basis until the abnormality resolves, stabilizes, or returns to a baseline value. Eltrombopag should be discontinued if serum ALT (SGPT) levels increase to 3 times the upper limit of normal (ULN) or greater and are progressive, persistent (for at least 4 weeks), or are accompanied by an increased direct bilirubin concentration or clinical symptoms of hepatotoxicity or hepatic decompensation.
For more Drug Warnings (Complete) data for Eltrombopag (17 total), please visit the HSDB record page.

Biological Half Life

About 21-32 hours in healthy patients. About 26-35 hours in patients with idiopathic thrombocytopenic purpura.
Following single intravenous administration, plasma clearance of eltrombopag (parent compound) was 0.45 mL/min/kg in rats, 0.44 mL/min/kg in dogs and 3.3 mL/min/kg in monkeys, with half-lives of 12, 14 and 7.7 hours, respectively.
The plasma elimination half-life of eltrombopag is approximately 21 to 32 hours in healthy subjects and 26 to 35 hours in ITP patients.

Use Classification

Human drugs -> Revolade -> EMA Drug Category
Other systemic hemostatics, Antihemorrhagics -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Storage Conditions

Store at room temperature between 20 °C and 25 °C (68 °F to 77 °F); excursions permitted to 15 °C to 30 °C (59 °F to 86 °F).

Interactions

Eltrombopag chelates polyvalent cations (e.g., iron, calcium, aluminum, magnesium, selenium, zinc) found in food, mineral supplements, and antacids. Plasma concentration of eltrombopag was reduced by 70% in patients receiving concomitant antacid therapy containing aluminum hydroxide, magnesium carbonate, and sodium alginate; a 59% reduction in AUC for eltrombopag was reported in association with a high-calcium, high-fat breakfast. Patients should avoid medications and foods containing polyvalent cations, including antacids, dairy products, and mineral supplements, for 4 hours before and after each dose of eltrombopag.
Moderate to strong inhibitors of UGT1A1 or UGT1A3: Potential pharmacokinetic interaction resulting in increased systemic exposure to eltrombopag.1 Use with caution.
Substrates of UDP-glucuronosyltransferases (UGTs): Potential pharmacokinetic interaction resulting in increased systemic exposure to multiple UGT substrates, including acetaminophen, opioid narcotics, and nonsteroidal anti-inflammatory agents. Use with caution.
Substrates of organic anion-transporting polypeptide (OATP) 1B1: Potential pharmacokinetic interaction (increased concentrations of concomitantly administered OATP1BI substrates [e.g., benzylpenicillin, atorvastatin, fluvastatin, pravastatin, rosuvastatin, methotrexate, nateglinide, repaglinide, rifampin]). Consider reduction of OATP1B1 substrate dosage if manifestations of excessive systemic exposure to these drugs occur. The area under the plasma concentration-time curve (AUC) and peak plasma concentration of rosuvastatin increased by 55 and 103%, respectively, with administration of a single 10-mg dose of rosuvastatin in healthy adults receiving 75 mg of eltrombopag daily for 5 days. In clinical trials, a 50% reduction in rosuvastatin dosage was recommended for patients receiving concomitant eltrombopag.
For more Interactions (Complete) data for Eltrombopag (8 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
Zekry A, Freiman J: Eltrombopag: Is this "24 karat gold platelet" treatment for thrombocytopenia in cirrhosis associated with hepatitis C? Hepatology. 2008 Apr;47(4):1418-21. doi: 10.1002/hep.22300. [PMID:18366111]
Mondelli MU: Eltrombopag: an effective remedy for thrombocytopaenia? J Hepatol. 2008 Jun;48(6):1030-2. doi: 10.1016/j.jhep.2008.03.008. Epub 2008 Mar 31. [PMID:18433923]
Tarantino MD, Fogarty P, Mayer B, Vasey SY, Brainsky A: Efficacy of eltrombopag in management of bleeding symptoms associated with chronic immune thrombocytopenia. Blood Coagul Fibrinolysis. 2013 Apr;24(3):284-96. doi: 10.1097/MBC.0b013e32835fac99. [PMID:23492914]
Kiang TK, Ensom MH, Chang TK: UDP-glucuronosyltransferases and clinical drug-drug interactions. Pharmacol Ther. 2005 Apr;106(1):97-132. Epub 2005 Jan 12. [PMID:15781124]
Deng Y, Madatian A, Wire MB, Bowen C, Park JW, Williams D, Peng B, Schubert E, Gorycki F, Levy M, Gorycki PD: Metabolism and disposition of eltrombopag, an oral, nonpeptide thrombopoietin receptor agonist, in healthy human subjects. Drug Metab Dispos. 2011 Sep;39(9):1734-46. doi: 10.1124/dmd.111.040170. Epub 2011 Jun 6. [PMID:21646437]
Kuter DJ: The biology of thrombopoietin and thrombopoietin receptor agonists. Int J Hematol. 2013 Jul;98(1):10-23. doi: 10.1007/s12185-013-1382-0. Epub 2013 Jul 3. [PMID:23821332]

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